N(2)-(Pyridyloxobutyl)deoxyguanosine
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-oxo-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUZGGNOZHZFMX-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923558 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120789-94-8 | |
| Record name | N(2)-(Pyridyloxobutyl)deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of N 2 Pyridyloxobutyl Deoxyguanosine in Tobacco Specific Nitrosamine Tsna Carcinogenesis Studies
The importance of N(2)-(Pyridyloxobutyl)deoxyguanosine and its related compounds stems from their direct link to the metabolic activation of tobacco-specific nitrosamines (TSNAs), which are potent carcinogens found in tobacco products. mdpi.com The most extensively studied of these is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). mdpi.com
Upon metabolic activation in the body, NNK is converted into reactive intermediates that can covalently bind to DNA, forming a variety of DNA adducts. mdpi.com This process, known as pyridyloxobutylation, results in several adducts, including this compound. psu.edunih.gov These adducts are considered to be critical molecular lesions due to their demonstrated role in the initiation of cancer. mdpi.com
Research has identified several key pyridyloxobutyl DNA adducts formed from NNK, each with distinct characteristics and implications for carcinogenesis.
| Adduct Name | Abbreviation | Significance in Carcinogenesis |
| O6-[4-Oxo-4-(3-pyridyl)butyl]guanine | O6-pobG | Characterized as a miscoding and mutagenic adduct. acs.org It can induce G to A and G to T mutations if not repaired. mdpi.com |
| 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine | 7-pobG | One of the pyridyloxobutyl adducts that can persist in lung DNA. acs.org |
| O2-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine | O2-pobdT | Another persistent pyridyloxobutyl adduct found in lung tissue. acs.org |
| N2-(Pyridyloxobutyl)deoxyguanosine | - | A specific adduct formed from the reaction of NNK metabolites with deoxyguanosine. psu.edunih.gov |
Molecular and Cellular Consequences of N 2 Pyridyloxobutyl Deoxyguanosine Adduct Formation
Impact on DNA Replication Fidelity and Processivity
Pyridyloxobutylated deoxyguanosine adducts, particularly O6-POB-dG, significantly interfere with the faithful and efficient replication of DNA wikipedia.orgnih.govnih.gov. If left unrepaired, O6-POB-dG adducts lead to mispairing during DNA replication, directly impacting DNA replication fidelity by causing errors in nucleotide incorporation opposite the lesion site wikipedia.orgnih.govnih.gov. This mispairing reflects a compromise in the accuracy of DNA synthesis. While the term "processivity" (the ability of a DNA polymerase to stay bound to the template and synthesize long stretches of DNA) is not explicitly detailed for O6-POB-dG in the provided search results, the documented mispairing and mutagenic outcomes inherently suggest a disruption of normal polymerase function across these lesions. For other N2-alkyl-dG lesions, studies have shown they can impede DNA replication, influencing bypass efficiencies, indicating an impact on processivity.
Mutagenic Potential and Mutational Spectra
O6-POB-dG is a highly mutagenic nucleobase adduct wikipedia.orgnih.gov. Its presence in DNA induces a high frequency of mutations if not promptly repaired by cellular mechanisms, such as O6-alkylguanine-DNA alkyltransferase (AGT) wikipedia.orgnih.govnih.govnih.gov.
Induction of Specific Base Pair Substitutions (e.g., G→A, G→T Transversions)
The mutagenic signature of O6-POB-dG is characterized by specific base pair substitutions. During DNA replication, DNA polymerases frequently misincorporate either thymine (B56734) or adenine (B156593) opposite the O6-POB-dG lesion instead of the correct base, cytosine wikipedia.orgnih.govnih.gov. This misincorporation primarily leads to two types of mutations: G→A transitions and G→T transversions wikipedia.orgnih.govnih.govnih.gov. In Escherichia coli cells, O6-[4-oxo-4-(3-pyridyl)butyl]guanine has been shown to exclusively produce G→A transition mutations with a high mutation rate of 96%. In human 293 cells, the mutational spectrum is more complex, showing a primary replication outcome of G→A transition mutations (54%) alongside G→T transversions (2%) and other more complex mutations nih.gov. These findings indicate the significant contribution of O6-POB-dG to a characteristic mutational profile.
| Cell Type | Primary Mutation Type | Secondary Mutation Type (if any) | Mutation Rate (G→A in E. coli) | Source |
| Escherichia coli | G→A Transitions | None reported exclusively | 96% | nih.gov |
| Human 293 Cells | G→A Transitions (54%) | G→T Transversions (2%), more complex mutations | Not applicable | nih.gov |
Contribution to Mutational Hotspots, such as in the p53 Tumor Suppressor Gene
O6-POB-dG adducts are implicated in contributing to mutational hotspots, particularly within critical genes like the p53 tumor suppressor gene and the K-ras protooncogene wikipedia.orgnih.govnih.gov. The p53 tumor suppressor gene is a frequent target in smoking-induced lung cancer, with mutations often concentrated at guanine (B1146940) bases within endogenously methylated CpG dinucleotides, such as codons 157, 158, 245, 248, and 273 nih.gov. Inefficient repair of tobacco carcinogen-induced DNA adducts, including O6-POB-dG, can lead to their accumulation at these methylated CpG sequences, thereby contributing to the observed increase in G→A mutations in these hotspots nih.gov. Studies have shown that AGT, a DNA repair protein, plays a vital role in removing O6-POB-dG lesions in human lung cells, and inefficient AGT repair at specific sequences can contribute to the mutational spectra seen in smoking-induced lung cancer nih.gov.
Interactions of Adducts with DNA Polymerases during Translesion Synthesis
During DNA replication, when a DNA polymerase encounters an unrepaired O6-POB-dG adduct, translesion synthesis (TLS) polymerases are crucial for bypassing these lesions. In vitro kinetic studies indicate that TLS polymerases preferentially insert dCTP and dTTP opposite the O6-POB-dG lesion. This preferential insertion is consistent with the experimentally observed mutational spectra, specifically the induction of G→A and G→T mutations. The human O6-alkylguanine-DNA alkyltransferase (AGT) directly repairs O6-POB-dG by transferring the pyridyloxobutyl group from the adduct to a cysteine residue within the protein, thus restoring guanine and preventing mutagenesis wikipedia.orgnih.govnih.govnih.gov. The efficiency of AGT-mediated repair of O6-POB-dG can be influenced by the DNA sequence context nih.gov.
Contribution to Genomic Instability in Model Systems
The formation and persistence of pyridyloxobutylated deoxyguanosine adducts, particularly O6-POB-dG, contribute to genomic instability in model systems nih.govnih.gov. Unrepaired DNA lesions, including O6-POB-dG adducts, can obstruct normal DNA replication and transcription processes, which in turn can trigger broader genomic instability. This instability manifests as an increased accumulation of changes in chromosome number and structure, including deletions, duplications, and translocations, a hallmark observed in many solid tumors. The mutagenic events, such as G→A and G→T transversions induced by O6-POB-dG, represent discrete changes at the nucleotide level that, if occurring in critical genes (like tumor suppressors or protooncogenes), can initiate or promote cancerous development, leading to a state of genomic instability nih.gov. While specific studies directly attributing comprehensive chromosomal aberrations to O6-POB-dG alone are complex, its role in inducing prominent point mutations and hindering normal DNA processing places it as a significant factor in the cascade leading to genomic instability.
Advanced Analytical Methodologies for Research on N 2 Pyridyloxobutyl Deoxyguanosine
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are considered the gold standard for the identification, characterization, and quantification of DNA adducts due to their high sensitivity, specificity, and ability to separate complex mixtures. mdpi.com These methods typically involve the hydrolysis of DNA samples, purification, and subsequent analysis by MS, often utilizing stable isotope-labeled internal standards for precise quantification. acs.orgnih.gov
High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been widely employed for the quantitative analysis of pyridyloxobutyl (POB)-DNA adducts, including deoxyguanosine adducts. acs.orgnih.gov This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of ESI-MS/MS.
For the analysis of POB-DNA adducts, DNA samples are typically subjected to neutral thermal hydrolysis followed by enzymatic hydrolysis. The resulting hydrolysates are then partially purified, often using solid phase extraction, before HPLC-ESI-MS/MS analysis. acs.orgnih.gov Quantification is achieved by selected reaction monitoring (SRM) of specific precursor-product ion transitions unique to the adduct and its corresponding deuterated internal standard. acs.orgnih.govcapes.gov.br
A method developed for quantifying four POB-DNA adducts, including O(6)-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O(6)-POB-dGuo), utilized HPLC-ESI-MS/MS with deuterated analogues as internal standards. This approach demonstrated excellent sensitivity, with detection limits for O(2)-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O(2)-POB-dThd) as low as 100 amol per mg DNA. acs.orgnih.govnih.gov For O(6)-POB-dGuo, detection limits were reported to be less than 5 fmol of pure standard and 50 fmol in 1.5 mg of DNA. nih.govcapes.gov.br The characteristic fragmentation pattern for pyridyloxobutyl-dGuo often involves the loss of the 2'-deoxyribose moiety, resulting in a prominent product ion at m/z 299.12 from a protonated molecular ion of m/z 415.17. jst.go.jp
A quantitative LC/ESI-MS/MS assay for O(6)-POB-dG utilized selected reaction monitoring (SRM) of the neutral loss of the sugar from protonated molecules of the adduct, [M + H - 116]+. nih.govcapes.gov.br This method was validated by comparing adduct levels with radiochemical methods and confirmed the identity of the O(6)-POB-dG adduct through its disappearance after reaction with the O(6)-alkylguanine-DNA alkyltransferase repair protein. nih.govcapes.gov.br
Table 1: Representative HPLC-ESI-MS/MS Parameters and Detection Limits for Pyridyloxobutyl Adducts
| Adduct Analyzed (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Loss (Da) | Detection Limit | Reference |
| Pyridyloxobutyl-dGuo | 415.17 ([M+H]+) | 299.12 | 116 | Not specified | jst.go.jp |
| O(6)-POB-dGuo (pure standard) | Not specified | Not specified | Not specified | < 5 fmol | nih.govcapes.gov.br |
| O(6)-POB-dGuo (in 1.5 mg DNA) | Not specified | Not specified | Not specified | 50 fmol | nih.govcapes.gov.br |
| O(2)-POB-dThd | Not specified | Not specified | Not specified | 100 amol/mg DNA | acs.orgnih.govnih.gov |
LC-Nanoprobe Electrospray Ionization-High-Resolution Mass Spectrometry (NSI-HRMS/MS)
Liquid Chromatography-Nanoprobe Electrospray Ionization-High-Resolution Mass Spectrometry (LC-NSI-HRMS/MS) represents a significant advancement in sensitivity for DNA adduct analysis. mdpi.com This technique is particularly valuable for detecting extremely low levels of DNA adducts in human samples, where adduct levels can be very low. nih.govmdpi.comacs.org LC-NSI-HRMS/MS methods for DNA adduct analysis have achieved detection limits in the low attomole (10^-18 mol) range, or even high zeptomole (10^-21 mol) range. mdpi.com
For example, an ultrasensitive LC-NSI-HRMS/MS method was developed for the analysis of BPDE-N2-dG (another N2-deoxyguanosine adduct) in human lung DNA, achieving a limit of detection (LOD) of 1 adduct per 10^11 nucleotides, which is equivalent to 1 adduct per 10 human lung cells. mdpi.com This method involved optimizing sample preparation, switching from LC-ESI-MS/MS to LC-NSI-HRMS/MS, and improved sensitivity seven-fold compared to previous LC-ESI-MS/MS methods, reaching a limit of quantitation (LOQ) of 0.35 fmol on-column. mdpi.com
While specific data for N(2)-POB-dG using NSI-HRMS/MS is less direct in the provided search results, similar N2-adducts, such as N2-hydroxymethyl-dG, have been successfully quantified using nano-UPLC-MS/MS with a limit of detection of 20 amol. nih.govnih.gov The application of LC-NSI-HRMS/MS involves full scan, selected-ion monitoring (SIM), and product ion scan modes, often using Orbitrap Fusion Tribrid mass spectrometers. oup.com
Table 2: Sensitivity Comparison of LC-MS Techniques
| Method | LOD (on-column) | LOQ (on-column) | Notes | Reference |
| LC-ESI-MS/MS (O(6)-POB-dGuo) | < 5 fmol (pure std) | Not specified | For pure standard | nih.govcapes.gov.br |
| LC-NSI-HRMS/MS (BPDE-N2-dG) | 1 adduct/10^11 nucleotides (human lung DNA) | 0.35 fmol | Equivalent to 1 adduct/10 human lung cells | mdpi.com |
| nano-UPLC-MS/MS (N2-hydroxymethyl-dG) | 20 amol | Not specified | Highly sensitive for N2-adducts | nih.govnih.gov |
| LC-NSI-HRMS/MS (M1dG) | 5 amol | 25 amol | On-column, for a different dG adduct | acs.org |
Application of Stable Isotope Dilution Mass Spectrometry for Precise Quantification
Stable isotope dilution mass spectrometry (SID-MS) is considered the gold standard for accurate and precise quantification of DNA adducts, including those derived from pyridyloxobutylation. acs.orgnih.govmdpi.com This approach involves adding a known amount of a stable isotope-labeled analogue of the target adduct (internal standard) to the sample at the earliest possible stage of preparation. acs.orgnih.gov
The use of deuterated analogues as internal standards compensates for potential losses during sample processing, such as hydrolysis and purification, and variations in ionization efficiency during MS analysis, thereby improving the accuracy and reproducibility of quantification. acs.orgnih.govacs.org For pyridyloxobutyl DNA adducts, synthetic deuterated analogues are commonly used. acs.orgnih.gov
In a study investigating the formation of guanine (B1146940) lesions induced by NNK, a stable isotope labeling HPLC-ESI(+)-MS/MS approach was employed. This method utilized [1,7,NH(2)-(15)N(3)-2-(13)C]-guanine as an isotope "tag" to specifically quantify guanine lesions originating from a particular position within synthetic DNA duplexes. nih.govcapes.gov.br Similarly, for O(6)-POB-dG, quantification is based on isotope dilution with synthetic O(6)-[1,2,2-²H3-4-oxo-4-(3-pyridyl)butyl]-2'-deoxyguanosine. nih.govcapes.gov.br This robust methodology has been applied to analyze adduct formation and repair kinetics in various biological contexts, including DNA from NNK-treated rats and human bronchial epithelial cells. nih.govresearchgate.net
32P-Post-labeling Techniques for Adduct Detection
The 32P-post-labeling technique is a highly sensitive method widely used for the detection and quantification of diverse DNA adducts, particularly those formed at low levels. researchgate.netresearchgate.net This method typically involves:
Enzymatic digestion of adducted DNA to 3'-mononucleotides.
Enrichment of the adducts (e.g., using nuclease P1 or butanol extraction) to improve detection limits. researchgate.netresearchgate.net
3'-phosphorylation of the adducted nucleotides using T4 polynucleotide kinase and [γ-32P]ATP.
Separation of the 32P-labeled adducts from normal nucleotides, typically by thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates, followed by autoradiography and quantification. researchgate.netresearchgate.net
Comparison with synthetic standards (often 3',5'-bisphosphates or 5'-monophosphates) for identification. researchgate.net
For N(2)-propanodeoxyguanosine adducts (derived from acrolein and crotonaldehyde), a 32P-post-labeling method based on nuclease P1 enrichment and polyethyleneimine-cellulose TLC achieved a reliable detection limit of 3 adducts per 10^9 nucleotides, with a labeling efficiency of 80-90% and a recovery of 38%. researchgate.net While 32P-post-labeling is less commonly cited for pyridyloxobutyl-dG adducts specifically compared to LC-MS/MS, it remains a valuable tool for broad screening and detection of a wide range of DNA modifications, especially when extremely high sensitivity is required for screening purposes. epa.gov
Structural Elucidation Methodologies (e.g., Nuclear Magnetic Resonance Spectroscopy for Synthetic Standards)
Structural elucidation of DNA adducts is critical for their definitive identification and for understanding their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of synthetic standards of DNA adducts, which are essential for validating quantitative analytical methods like LC-MS/MS. nih.gov
NMR data can provide specific chemical shifts and coupling constants that are characteristic of the pyridyloxobutyl moiety and its attachment to deoxyguanosine. This information is crucial for confirming the identity of synthesized standards, which in turn are used to develop and validate highly specific MS-based assays for detection in biological samples. nih.gov
In Vitro DNA Adduction and Replication Bypass Assays
In vitro DNA adduction and replication bypass assays are fundamental for investigating the mechanisms of formation of N(2)-(Pyridyloxobutyl)deoxyguanosine and assessing its impact on DNA replication fidelity.
In Vitro DNA Adduction Assays: These assays typically involve incubating DNA (e.g., calf thymus DNA, synthetic oligonucleotides) with metabolically activated forms of carcinogens (e.g., 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc), a model pyridyloxobutylating agent) under controlled conditions. nih.govacs.orgnih.gov The resulting DNA adducts are then quantified using highly sensitive methods such as HPLC-ESI-MS/MS or LC-NSI-HRMS/MS. nih.govacs.orgnih.gov This allows researchers to study the regioselectivity of adduct formation (e.g., preferential formation at N2, O6, or N7 positions of guanine) and to establish dose-response relationships. acs.orgjst.go.jp For instance, studies have shown that NNKOAc can react with the N2 position of deoxyguanosine to form N(2)-POB-dGuo in vitro. nih.gov
Replication Bypass Assays: These assays utilize DNA templates containing a site-specific adduct to evaluate how DNA polymerases interact with and bypass the lesion during DNA synthesis. The efficiency and fidelity of DNA replication across the adducted site are assessed. For N2-deoxyguanosine adducts, replication bypass can lead to error-free or mutagenic outcomes, such as G to T transversions. nih.gov
Human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) like pol η, pol ι, and pol κ, are often studied in these assays. nih.govrockefeller.eduresearchgate.netvanderbilt.edu For example, studies on other N2-dG adducts have shown that pol η can insert various nucleotides opposite the lesion, while pol ι preferentially incorporates the correct dC. nih.gov The ability of DNA polymerases to bypass N2-alkyl-dG adducts has been explored, demonstrating varying efficiencies depending on the adduct size and polymerase type. researchgate.net These assays are crucial for understanding the potential mutagenic and carcinogenic consequences of this compound formation in living systems. uconn.edu
Table 3: Key Applications of In Vitro Assays
| Assay Type | Purpose | Relevance to N(2)-POB-dG |
| DNA Adduction Assays | Study adduct formation, regioselectivity, dose-response | Confirm N(2)-POB-dG formation by pyridyloxobutylating agents. nih.govacs.org |
| Replication Bypass Assays | Assess polymerase interaction, bypass efficiency, mutagenicity | Elucidate how N(2)-POB-dG impacts DNA replication fidelity and potential for mutagenesis. nih.govresearchgate.net |
Use of Shuttle Vector Technology in Mutagenicity Studies
Shuttle vector technology is a powerful tool for investigating the mutagenic potential of specific DNA adducts, including this compound acs.orgresearchgate.netmdpi.com. This approach involves inserting DNA containing the adduct into a vector that can replicate in both bacterial (e.g., Escherichia coli) and mammalian cells, allowing for site-specific mutagenesis studies acs.orgresearchgate.netmdpi.com.
One key adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobGua), which is structurally related to this compound and arises from the same pyridyloxobutylation pathway, has been extensively studied using shuttle vectors acs.orgnih.gov. Studies in Escherichia coli strain DH10B and human kidney cells (293) revealed the mutagenic properties of O6-pobGua acs.org.
Detailed Research Findings on O6-pobGua Mutagenicity:
When O6-pobGua was incorporated into shuttle vectors and replicated in repair-competent E. coli strains, less than 3% of colonies from double-stranded vectors exhibited mutations acs.org. However, when modified gapped vectors were used, 96% of the colonies were mutant acs.org. This highlights the role of DNA repair mechanisms in mitigating mutagenicity, as single-stranded regions in gapped vectors are more susceptible to replication errors before repair can occur acs.org.
In human 293 cells, transformation with plasmids derived from O6-pobGua-containing double-stranded and gapped vectors resulted in 7% and 16% mutant colonies, respectively acs.org. The mutagenicity significantly increased to 42% and 82% when the 293 cells were pretreated with O6-benzylguanine to inactivate the O6-alkylguanine-DNA alkyltransferase (AGT) protein acs.org. This confirms that AGT efficiently repairs O6-pobGua in human cells and that, when unrepaired, the adduct is highly mutagenic acs.org.
The type of mutations induced by O6-pobGua also varied between systems. In E. coli, the adduct exclusively produced G → A transition mutations acs.org. In human 293 cells, however, in addition to G → A transitions, G → T transversions and more complex mutations were also observed acs.org. This difference suggests variations in replication fidelity or repair pathways between bacterial and human cellular environments.
While this compound itself was not observed in pyridyloxobutylated DNA in some studies, its related O6-pobdGuo adduct is highly mutagenic, particularly when presented as a single-stranded substrate, leading to a 96% mutation rate with all mutations being G:C to A:T transitions nih.gov. This indicates that the N2-position adducts might be unstable or less prevalent than other pyridyloxobutyl adducts.
| Adduct/Vector Type | Host Cell | AGT Status | Mutant Colonies (%) | Major Mutation Type | Source |
| O6-pobGua (Double-stranded) | E. coli DH10B (repair-competent) | Active | <3 | G → A Transition | acs.org |
| O6-pobGua (Gapped) | E. coli DH10B (repair-competent) | Active | 96 | G → A Transition | acs.org |
| O6-pobGua (Double-stranded) | Human 293 cells | Active | 7 | G → A Transition, G → T Transversion, complex | acs.org |
| O6-pobGua (Gapped) | Human 293 cells | Active | 16 | G → A Transition, G → T Transversion, complex | acs.org |
| O6-pobGua (Double-stranded) | Human 293 cells | Inactivated (O6-benzylguanine) | 42 | G → A Transition, G → T Transversion, complex | acs.org |
| O6-pobGua (Gapped) | Human 293 cells | Inactivated (O6-benzylguanine) | 82 | G → A Transition, G → T Transversion, complex | acs.org |
Enzymatic Hydrolysis and Sample Preparation Protocols for DNA Adduct Analysis
Accurate analysis of this compound and related pyridyloxobutyl (POB) DNA adducts necessitates robust sample preparation protocols, typically involving enzymatic hydrolysis of DNA acs.orgnih.govcapes.gov.brnih.govacs.orgresearchgate.net. This process breaks down DNA into its constituent nucleosides or bases, allowing for the isolation and quantification of adducts using highly sensitive analytical techniques such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) acs.orgnih.govcapes.gov.bracs.org.
Standard Enzymatic Hydrolysis Protocol:
A common protocol involves the sequential enzymatic hydrolysis of DNA samples acs.orgnih.gov. Typically, 0.5–2 mg of DNA, often spiked with deuterated internal standards for quantitative analysis, is dissolved in a buffered solution (e.g., 10 mM sodium succinate/5 mM CaCl2 buffer, pH 7.0) nih.gov. The mixture may first undergo a neutral thermal hydrolysis step (e.g., 100 °C for 30 min) to release certain unstable adducts, such as 7-POB-Gua and O2-POB-Cyt, from the DNA backbone nih.govcapes.gov.br.
Following thermal treatment, the sample is cooled to room temperature, and a series of enzymes are added for comprehensive hydrolysis acs.orgnih.gov. These typically include:
Micrococcal nuclease: Catalyzes the cleavage of DNA into oligo- and mononucleotides acs.orgnih.gov.
Phosphodiesterase II (spleen phosphodiesterase): Hydrolyzes phosphodiester bonds in the 3' to 5' direction, yielding 3'-nucleotides acs.orgnih.gov.
Alkaline phosphatase: Removes phosphate (B84403) groups from the 3'-nucleotides, producing nucleosides acs.orgnih.gov.
The incubation with micrococcal nuclease and phosphodiesterase II is typically performed at 37 °C for several hours (e.g., 6 hours), followed by overnight incubation with alkaline phosphatase at the same temperature nih.gov.
Sample Preparation and Purification:
After enzymatic hydrolysis, the hydrolysate is often partially purified using solid-phase extraction (SPE) cartridges (e.g., Strata-X cartridge) to remove salts and other interfering substances, thereby enriching the adducts for subsequent analysis acs.org. The purified sample is then ready for instrumental analysis acs.orgnih.gov.
Detailed Research Findings on Adduct Detection and Quantitation:
HPLC-ESI-MS/MS, particularly with selected reaction monitoring (SRM), has been successfully employed for the quantitation of POB-DNA adducts acs.orgnih.gov. This method provides excellent sensitivity, with detection limits as low as 100 amol per mg DNA for adducts like O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd) nih.gov.
In in vitro studies using calf thymus DNA treated with 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc), a regiochemically activated form of NNK, different levels of POB-DNA adducts were observed nih.govcapes.gov.bracs.org. The most abundant adduct detected was 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), followed by O6-[4-(3-Pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O6-POB-dGuo), O2-POB-dThd, and O2-[4-(3-Pyridyl)-4-oxobut-1-yl]cytosine (O2-POB-Cyt) nih.gov.
| Adduct Type (in vitro with NNKOAc-treated DNA) | Relative Abundance | Source |
| 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) | Most abundant | nih.gov |
| O6-[4-(3-Pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O6-POB-dGuo) | Lower than 7-POB-Gua | nih.gov |
| O2-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd) | Lower than 7-POB-Gua | nih.gov |
| O2-[4-(3-Pyridyl)-4-oxobut-1-yl]cytosine (O2-POB-Cyt) | Lower than 7-POB-Gua | nih.gov |
In in vivo analyses of lung and liver DNA from NNK-treated rats, 7-POB-Gua was also the major POB-DNA adduct nih.gov. However, the levels of O6-POB-dGuo were found to be the lowest among the four analyzed adducts, suggesting efficient repair of this adduct in vivo nih.gov. Notably, O6-POB-dGuo was more abundant in lung tissue than in liver, contrasting with the other three adducts nih.gov. In addition to nucleobase adducts, DNA phosphate adducts formed by pyridyloxobutylation of the internucleotidic phosphodiester linkages have also been characterized and quantified using LC-NSI-HRMS/MS acs.org.
Research Applications and Future Directions in N 2 Pyridyloxobutyl Deoxyguanosine Studies
Development of Biomarkers for Carcinogen Exposure and DNA Damage in Experimental Models
The detection and quantification of N(2)-(Pyridyloxobutyl)deoxyguanosine in DNA are instrumental for comprehending the mechanisms of carcinogenesis and for developing effective biomarkers for cancer risk assessment wikipedia.org. Advanced analytical techniques, such as mass spectrometry (e.g., liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS)) and immunoassays, are routinely employed for the precise detection and quantification of this and other DNA adducts wikipedia.org.
Studies in experimental animal models have demonstrated the utility of POB-DNA adducts, including N2-POB-dG, as indicators of carcinogen exposure and subsequent DNA damage. For instance, POB-DNA adducts have been consistently observed to form and persist in the DNA isolated from tissues of rodents treated with NNK or NNN. Their presence has been directly correlated with tumor formation in animal models, reinforcing their significance as relevant biomarkers. Furthermore, broader categories of POB adducts, such as HPB-releasing DNA adducts (which yield 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) upon hydrolysis), have been successfully detected in human lung tissue, with demonstrably higher levels found in smokers compared to non-smokers. The ongoing refinement of analytical methods, yielding detection limits as low as 1 adduct per 10^11 nucleotides for similar complex DNA adducts, underscores the potential for highly sensitive and accurate assessment of N2-POB-dG as a biomarker of exposure and DNA damage. Beyond nucleobase adducts, pyridyloxobutylation of internucleotidic phosphodiester linkages can also lead to DNA phosphate (B84403) adducts, which due to their prolonged half-lives in vivo, offer a promising avenue for evaluating chronic carcinogen exposure.
Mechanistic Investigations of Tobacco Carcinogenesis in Animal and Cellular Systems
The formation of this compound is recognized as a pivotal event in the carcinogenic process initiated by tobacco-specific nitrosamines wikipedia.org. Metabolic activation of NNK and NNN occurs via α-hydroxylation, leading to reactive intermediates like 4-(3-pyridyl)-4-oxobutanediazohydroxide or related carbonium ions, which subsequently alkylate DNA to form POB-DNA adducts.
Elucidating Structure-Activity Relationships and Biological Impact of Specific Pyridyloxobutyl Adduct Isomers
The metabolic activation of tobacco-specific nitrosamines results in the formation of various pyridyloxobutyl DNA adducts at different positions on the nucleobases, including this compound, O6-pyridyloxobutyl-dGuo, 7-pyridyloxobutyl-Gua, O2-pyridyloxobutyl-dThd, and O2-pyridyloxobutyl-Cyt. Specifically, studies have identified multiple isomers of pyridyloxobutyl-dGuo (compounds with a mass-to-charge ratio of m/z 415), including N2-pyridyloxobutyl-dGuo (N2-POB-dG), O6-pyridyloxobutyl-dGuo, 7-pyridyloxobutyl-dGuo, and N2-pyridyloxobut-2-yl-dGuo.
Understanding the Interplay Between Adduct Formation, Repair, and Cellular Responses to Genotoxic Stress
The formation of DNA adducts, such as this compound, is a significant source of genotoxic stress, driving mutations that can lead to cancer wikipedia.org. Consequently, cellular defense mechanisms, particularly DNA repair pathways, play a critical role in mitigating the genotoxic effects of these lesions. Several DNA repair pathways are involved in counteracting pyridyloxobutyl adducts, including direct adduct reversal, base excision repair (BER), and nucleotide excision repair (NER).
For instance, O6-pyridyloxobutyl-dGuo, another relevant POB adduct of guanosine, is known to be repaired by O6-alkylguanine-DNA alkyltransferase (AGT). The efficacy of AGT-mediated repair of O6-pyridyloxobutyl-dGuo can be influenced by the surrounding DNA sequence context and by variations in human AGT enzymes, factors that contribute to the individual risk of tobacco-related cancers. While the specific role of BER glycosylases in excising pyridyloxobutyl adducts has not been extensively characterized, nucleotide excision repair (NER) has been shown to have a moderate impact on the removal of N2-alkyl-dG lesions (such as N2-methyl-dG and N2-n-butyl-dG) from genomic DNA. Furthermore, DNA polymerases such as kappa (κ) and eta (η) contribute to the incorporation of these N2-alkyl-dG lesions and modulate their repair, indicating complex cellular responses to such DNA damage. The enzyme ALKBH3, involved in oxidative dealkylation, also plays a role in the reversal of N2-alkyl-dG lesions, as its loss leads to increased incorporation of these adducts. The persistence of POB-DNA adducts in target tissues over time underscores the challenge for cellular repair mechanisms to fully counteract the damage, highlighting the importance of understanding the balance between adduct formation and repair in dictating carcinogenic outcomes. The long half-lives observed for some DNA phosphate adducts in vivo suggest their potential as indicators of chronic exposure, providing insights into the cumulative genotoxic burden over time.
Q & A
Q. What are the key synthetic strategies for preparing N(2)-(Pyridyloxobutyl)deoxyguanosine derivatives?
The synthesis involves multi-step protection/deprotection strategies. For example:
- Phosphoramidite synthesis : Intermediate 2'-N-methylamino-2'-deoxyguanosine is protected with benzoyl or phenoxyacetyl groups to prevent premature deprotection during RNA incorporation. Phosphorylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite yields phosphoramidites for solid-phase oligonucleotide synthesis .
- Siloxane protection : 3',5'-hydroxyl groups are protected with 1,1,3,3-tetraisopropyldisiloxane (TIPDS) to enable selective functionalization at the 2'-position .
- Tritylation : 5'-hydroxyl groups are protected with 4,4′-dimethoxytrityl (DMTr) for stepwise purification via silica chromatography .
Q. How is the structural integrity of synthesized this compound confirmed?
Characterization relies on:
- NMR spectroscopy : H and C NMR confirm regioselective modifications (e.g., pyridyloxobutyl adducts show distinct chemical shifts at ~7.5–8.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H] ions) validate molecular formulas .
- Phosphoramidite purity : P NMR ensures >95% purity for oligonucleotide synthesis .
Q. What biological roles do these adducts play in DNA damage?
this compound is a DNA adduct formed by tobacco-specific nitrosamines (e.g., NNK). It contributes to:
- Mutagenesis : Pyridyloxobutylation disrupts base pairing, leading to G→T transversions in in vitro replication assays .
- Carcinogenesis : These adducts are implicated in lung and pancreatic cancer due to persistent DNA damage in repair-deficient contexts .
Advanced Research Questions
Q. What challenges arise in optimizing protection/deprotection strategies during synthesis?
Key issues include:
- Protecting group stability : Benzoyl groups resist premature cleavage during RNA synthesis, unlike acetyl or trifluoroacetyl groups, which hydrolyze under basic conditions .
- Deprotection efficiency : Tetrabutylammonium fluoride (TBAF) effectively removes TIPDS groups but may require strict anhydrous conditions to avoid side reactions .
- Phosphoramidite activation : Excess 1-methylimidazole improves coupling efficiency (>98%) during solid-phase synthesis .
Q. How can researchers resolve contradictions in mutagenicity data for pyridyloxobutyl adducts?
Discrepancies arise from:
- Repair enzyme variability : O-Alkylguanine-DNA alkyltransferase (AGT) repairs O-pyridyloxobutyl-dGuo but not N(2)-adducts, leading to cell-type-specific mutagenesis .
- Sequence context : Adducts in repetitive DNA regions (e.g., CpG islands) exhibit higher mutagenicity due to polymerase stalling .
- Experimental models : In vitro assays using repair-deficient bacterial systems (e.g., E. coli AlkB) amplify mutagenic outcomes compared to mammalian systems .
Q. What methodological considerations are critical for studying in vitro repair kinetics of these adducts?
Key approaches include:
- Competitive repair assays : Co-incubate adducted DNA with purified repair enzymes (e.g., NEIL1, OGG1) and quantify repair intermediates via LC-MS/MS .
- Molecular dynamics simulations : Model adduct-enzyme interactions to predict repair efficiency based on steric hindrance from the pyridyloxobutyl moiety .
- Translesion synthesis (TLS) assays : Use primer extension with Pol η or Pol κ to identify error-prone bypass patterns .
Unresolved Research Gaps
Q. How do pyridyloxobutyl adducts influence chromatin structure and epigenetic regulation?
Preliminary data suggest these adducts:
Q. What advanced analytical techniques improve detection of low-abundance adducts in vivo?
Emerging methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
